2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(29-18-9-3-2-4-10-18)23(28)25-15-16-27-21-13-6-5-11-19(21)22(26-27)20-12-7-8-14-24-20/h2-4,7-10,12,14,17H,5-6,11,13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMIBXBGHRAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
The tetrahydroindazole core is synthesized via hydrazine-mediated cyclization. A modified procedure from J-STAGE () utilizes:
- Cyclohexanone (5.0 mmol) and pyridine-2-carbaldehyde (5.5 mmol) in ethanol.
- Hydrazine hydrate (6.0 mmol) added dropwise at 0°C, followed by reflux at 80°C for 12 hours.
Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization to yield 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Yield: 68–72%). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Alternative Route: Catalytic Hydrogenation
For aromatic indazole precursors, Pd/C (10 wt%) in methanol under 50 psi H₂ at 25°C reduces the benzene ring to cyclohexane, achieving full saturation (Reaction time: 6–8 hours).
Functionalization of the Tetrahydroindazole Core
N-Alkylation with 2-Bromoethylamine Hydrobromide
The ethylamine linker is introduced via nucleophilic substitution:
- 3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (3.0 mmol) dissolved in DMF.
- 2-Bromoethylamine hydrobromide (3.3 mmol) and K₂CO₃ (6.0 mmol) added under N₂.
- Heated to 60°C for 8 hours, yielding 1-(2-aminoethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Yield: 65%).
Optimization Notes :
- Excess base (K₂CO₃) prevents HBr-mediated side reactions.
- DMF enhances solubility but requires thorough post-reaction washing to remove residuals.
Synthesis of 2-Phenoxypropanoic Acid
Williamson Ether Synthesis
- Propanoic acid (10 mmol) and phenol (12 mmol) in acetone.
- K₂CO₃ (15 mmol) and KI (1 mmol) added, refluxed at 60°C for 24 hours.
- Acidic workup (HCl) yields 2-phenoxypropanoic acid (Yield: 82%).
Characterization :
Amide Coupling: Final Step Assembly
Carbodiimide-Mediated Coupling
- 2-Phenoxypropanoic acid (2.2 mmol) and EDC·HCl (2.4 mmol) in DCM.
- HOBt (2.4 mmol) added to activate the carboxylate.
- 1-(2-Aminoethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (2.0 mmol) introduced at 0°C.
- Stirred at 25°C for 12 hours, yielding the target compound (Yield: 75%).
Critical Parameters :
- Stoichiometry : Excess EDC/HOBt ensures complete activation.
- Solvent Choice : DCM minimizes racemization but may require alternative solvents (e.g., THF) for polar intermediates.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
- HRMS (ESI) : m/z calcd. for C₂₃H₂₇N₅O₂ [M+H]⁺: 430.2191; found: 430.2189.
- ¹H NMR (DMSO-d₆): δ 8.52 (d, J=4.8 Hz, 1H, Py-H), 7.85–7.78 (m, 2H, Ar-H), 4.72 (q, J=6.8 Hz, 1H, CH), 3.62 (t, J=6.0 Hz, 2H, NCH₂), 2.88–2.75 (m, 4H, cyclohexane-H), 1.91–1.84 (m, 4H, cyclohexane-H), 1.58 (d, J=6.8 Hz, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Indazole synthesis | Cyclocondensation | 68–72 | 95 | Scalability |
| N-Alkylation | K₂CO₃/DMF | 65 | 90 | Mild conditions |
| Amide coupling | EDC/HOBt | 75 | 98 | High efficiency |
| Purification | HPLC (C18) | – | 99.5 | Removes isomeric impurities |
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Diarylimidazole-Based Kinase Inhibitors
Example : 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)propanamide (Compound 11a)
- Structural Differences :
- Core Heterocycle : The target compound uses a tetrahydroindazole, while 11a employs a diarylimidazole. Indazoles often exhibit better metabolic stability than imidazoles due to reduced oxidative susceptibility.
- Substituents : The target’s pyridin-2-yl group contrasts with 11a’s 4-fluorophenyl and methylthio groups, which enhance lipophilicity and electron-withdrawing effects.
Sulfamoyl-Containing Pentanamides
Example : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structural Differences: Backbone: The target uses a shorter propanamide chain versus a pentanamide, which may enhance membrane permeability. sulfonamide).
- Physicochemical Properties :
Phenoxypropanoic Acid Herbicides
Example: Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Structural Differences: Acidic Group: Haloxyfop is a propanoic acid, while the target is a propanamide. This substitution eliminates the carboxylic acid’s ionization, reducing soil mobility and altering target interactions.
Indazole-Based Antivirals
Example : (S)-N-(1-(3-(4-Chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide
- Indazole Saturation: The target’s tetrahydroindazole may confer distinct conformational preferences compared to the fully aromatic indazole in the antiviral.
Biological Activity
2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its biological activity as evidenced by various studies.
Chemical Structure and Properties
The compound's molecular formula is C_{20}H_{24}N_{4}O_{2}, with a molecular weight of approximately 352.43 g/mol. Its structure includes a phenoxy group and an indazole derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with indazole and phenoxy groups often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial activity of similar indazole derivatives against various microbial strains. The results showed that certain derivatives exhibited potent antifungal activity against Candida albicans and Candida glabrata, with Minimum Inhibitory Concentrations (MICs) in the range of 1 mM .
| Compound | Activity Against | MIC (mM) |
|---|---|---|
| Indazole Derivative A | C. albicans | 1 |
| Indazole Derivative B | C. glabrata (miconazole-resistant) | 1 |
Anti-inflammatory Activity
Compounds similar to this compound have shown anti-inflammatory properties in various models. For instance, CGP 28238 demonstrated potent inhibition of prostaglandin synthesis with IC50 values less than mol/L in human cell assays . This suggests that derivatives of the indazole structure may possess similar anti-inflammatory mechanisms.
Case Study 1: Indazole Derivatives in Cancer Research
A series of indazole derivatives were synthesized and tested for their anticancer activity. The results indicated that certain compounds inhibited cancer cell proliferation significantly at low concentrations (IC50 values ranging from 0.5 to 5 µM), suggesting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Evaluation of Antifungal Properties
In a comparative study of antifungal agents, several indazole derivatives were found to be effective against drug-resistant fungal strains. The study highlighted that modifications to the indazole structure could enhance activity against resistant strains, making it a viable candidate for further development .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many indazole derivatives inhibit key enzymes involved in inflammatory pathways, such as phospholipase A2.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
What are the key considerations for optimizing the synthesis of this compound?
Basic:
Common synthetic routes involve multi-step reactions, including amide bond formation, cyclization of tetrahydroindazole intermediates, and functionalization of the pyridine moiety. Critical steps include controlling reaction temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions) to avoid side products . Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediate purity .
Advanced:
To address low yields in the final amide coupling step, researchers should explore activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or adjust solvent polarity (e.g., switching from DMF to dichloromethane) to improve reaction efficiency . Kinetic studies using HPLC can identify rate-limiting steps, enabling targeted optimization .
How can structural contradictions in spectroscopic data be resolved?
Basic:
Standard protocols include cross-validating NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data. For example, discrepancies in pyridine ring proton signals may arise from tautomerism, requiring variable-temperature NMR experiments to confirm dynamic equilibria .
Advanced:
Computational methods (e.g., density functional theory, DFT) can predict chemical shifts and coupling constants, resolving ambiguities in crowded spectral regions. Coupled with NOESY experiments, this approach clarifies spatial arrangements of the tetrahydroindazole and phenoxy groups .
What methodologies are recommended for initial pharmacological screening?
Basic:
In vitro assays for antimicrobial or anticancer activity should follow standardized protocols (e.g., broth microdilution for MIC determination or MTT assays for cytotoxicity). Focus on dose-response curves (0.1–100 µM) to identify IC₅₀ values .
Advanced:
Mechanistic studies require target-specific assays, such as kinase inhibition profiling or protein-binding studies using surface plasmon resonance (SPR). Molecular docking against crystal structures of target proteins (e.g., EGFR or COX-2) can prioritize experimental targets .
How can computational modeling guide experimental design?
Basic:
Molecular dynamics (MD) simulations predict solvent accessibility and stability of the pyridine-indazole core. Tools like AutoDock Vina estimate binding affinities to receptors, narrowing down plausible biological targets .
Advanced:
Hybrid quantum mechanics/molecular mechanics (QM/MM) models can elucidate reaction pathways for challenging synthetic steps, such as regioselective functionalization of the indazole ring .
What analytical strategies address compound instability during storage?
Basic:
Stability studies under varied conditions (pH 4–9, 4–40°C) with HPLC monitoring identify degradation products. Lyophilization in amber vials under inert gas (N₂/Ar) is recommended for long-term storage .
Advanced:
For hydrolytically sensitive groups (e.g., the propanamide moiety), formulation studies using cyclodextrin encapsulation or lipid-based nanoparticles enhance shelf life .
How are structure-activity relationship (SAR) studies designed for this compound?
Basic:
Systematic modifications (e.g., replacing the phenoxy group with methoxy or halogen substituents) are synthesized and tested in parallel. SAR tables correlating substituent electronegativity with activity guide prioritization .
Advanced:
Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding energy, reducing experimental trial-and-error. Coupled with in vivo pharmacokinetic studies, this identifies metabolically stable derivatives .
What techniques validate synthetic impurities or byproducts?
Basic:
LC-MS with electrospray ionization (ESI) detects impurities at ppm levels. Compare fragmentation patterns with reference standards to assign structures .
Advanced:
Isotopic labeling (e.g., ¹³C-tracing) tracks impurity origins during synthesis. Statistical Design of Experiments (DoE) identifies critical process parameters (CPPs) to minimize byproduct formation .
How is metabolic stability assessed preclinically?
Basic:
Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantifies parent compound depletion. Calculate intrinsic clearance (CLint) to rank derivatives .
Advanced:
Radiolabeled analogs (e.g., ¹⁴C at the propanamide carbon) enable mass balance studies to track metabolite distribution in vivo .
What strategies resolve low reproducibility in biological assays?
Basic:
Standardize cell lines (e.g., ATCC-certified), solvent controls (DMSO < 0.1%), and plate readers calibrated to NIH/ANSI standards .
Advanced:
Machine learning algorithms analyze batch effects in high-throughput screening data, identifying confounding variables (e.g., temperature fluctuations) .
How are conflicting bioactivity data across studies reconciled?
Basic:
Cross-validate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays). Check for differences in compound solubility or serum protein binding .
Advanced:
Meta-analysis using Bayesian statistics quantifies inter-study variability. Pathway enrichment analysis (e.g., KEGG) identifies context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
